N1,N2-dipentylbenzene-1,2-disulfonamide
Description
N1,N2-Dipentylbenzene-1,2-disulfonamide is a sulfonamide derivative featuring two pentyl groups attached to the nitrogen atoms of a benzene-1,2-disulfonamide backbone. This compound belongs to the broader class of aromatic sulfonamides, which are characterized by their sulfonylamide (-SO₂NH-) functional groups.
Properties
IUPAC Name |
1-N,2-N-dipentylbenzene-1,2-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-3-5-9-13-17-23(19,20)15-11-7-8-12-16(15)24(21,22)18-14-10-6-4-2/h7-8,11-12,17-18H,3-6,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIJKIUJNMTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dipentylbenzene-1,2-disulfonamide typically involves the reaction of benzene-1,2-disulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N2-dipentylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: New sulfonamide derivatives.
Scientific Research Applications
N1,N2-dipentylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfonamide compounds.
Mechanism of Action
The mechanism of action of N1,N2-dipentylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamide compounds typically inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Chain Length : The pentyl groups in the target compound confer greater hydrophobicity compared to methyl or cyclohexyl substituents, which may enhance its utility in lipophilic environments (e.g., blood-brain barrier penetration).
- Chirality: Compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)benzenesulfonamide demonstrate the importance of stereochemistry in pharmacological activity, a factor absent in the achiral dipentyl analog .
Biological Activity
N1,N2-dipentylbenzene-1,2-disulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, chemical properties, biological mechanisms, and research findings associated with this compound.
Molecular Structure
- Molecular Formula : C16H28N2O4S2
- Molecular Weight : 376.53 g/mol
The synthesis of this compound is typically achieved through the reaction of benzene-1,2-disulfonyl chloride with pentylamine in organic solvents like dichloromethane or chloroform. A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction. The reaction conditions are optimized for high yield and purity, often involving recrystallization or column chromatography for purification.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
This compound's biological activity is primarily attributed to its ability to mimic natural substrates in biochemical pathways. This mimicry allows it to inhibit specific enzymes involved in critical metabolic processes. For instance, its sulfonamide group can competitively inhibit enzymes such as dihydropteroate synthase, disrupting folate metabolism in microorganisms.
Comparative Analysis with Similar Compounds
A comparative analysis with other sulfonamide compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| N1,N2-Diphenylbenzene-1,2-disulfonamide | Phenyl groups | Antimicrobial and anticancer |
| N1,N2-Dimethylbenzene-1,2-disulfonamide | Methyl groups | Limited activity |
| N1,N2-Diethylbenzene-1,2-disulfonamide | Ethyl groups | Moderate antimicrobial effects |
The distinct pentyl chains in this compound contribute to its enhanced biological activity compared to its analogs with shorter alkyl chains.
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus. This suggests potent antibacterial activity comparable to established antibiotics.
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours at a concentration of 20 µM. This study underscores the compound's potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
